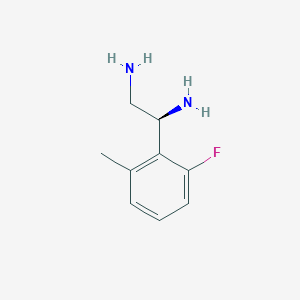
(1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines. This compound features a fluorine atom and a methyl group attached to a benzene ring, along with an ethane-1,2-diamine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-6-methylbenzene.
Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution with an appropriate ethane-1,2-diamine derivative under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow processes and automated systems might be employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine: can be compared with other aromatic amines such as:
Uniqueness
The presence of both a fluorine atom and a methyl group on the benzene ring makes this compound unique. These substituents can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H13FN2 |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
(1S)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1 |
Clave InChI |
VOCDIOKQOPDLLB-MRVPVSSYSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)F)[C@@H](CN)N |
SMILES canónico |
CC1=C(C(=CC=C1)F)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


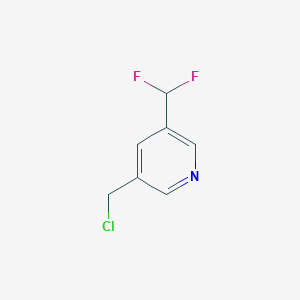
![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)
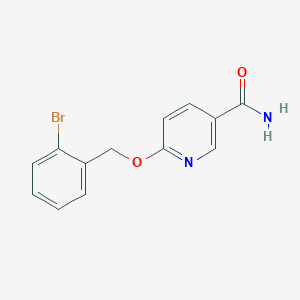
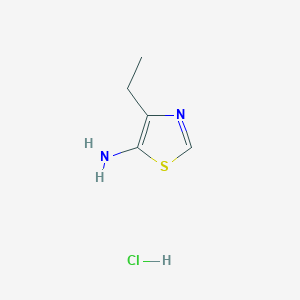
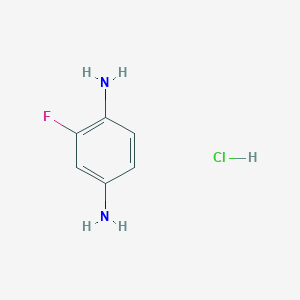


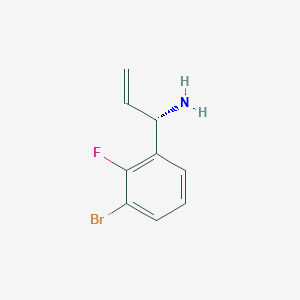
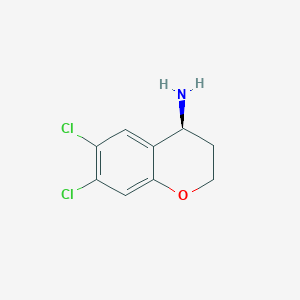
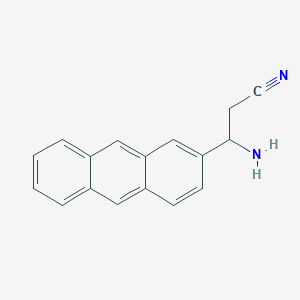
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)


![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)
